molecular formula C9H12N2O B1380265 3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine CAS No. 1528854-60-5

3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine

Cat. No. B1380265
CAS RN: 1528854-60-5
M. Wt: 164.2 g/mol
InChI Key: ZKGCHZGOQMRWGE-UHFFFAOYSA-N
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Description

“3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine” is a chemical compound with the CAS Number: 1528854-60-5 . It has a molecular weight of 164.21 and its molecular formula is C9H12N2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Conformational Studies and Biological Activities

Two Distinct Conformations of GABA Locked by Embedding in the Bicyclo[3.1.0]hexane Core Structure : The study highlights the versatility of the bicyclo[3.1.0]hexane core in locking the conformation of bioactive molecules like GABA. This structural manipulation offers insights into the design of novel molecules with specific biological activities, leading to potential therapeutic applications (Jimeno et al., 2011).

Synthesis and Antibacterial Activity

Preparation, Characterization, and Antibacterial Study of Novel 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1,2-oxazol-3-yl) Compounds : This research demonstrates the synthesis and antibacterial efficacy of compounds containing the 1,2-oxazol-3-yl moiety, highlighting their potential as antibacterial agents. The study provides a foundation for further exploration into the antibacterial properties of related compounds (Mehta, 2016).

Catalysis and Chemical Synthesis

Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins : The use of the bicyclo[3.1.0]hexan-1-ol structure in catalysis and synthesis is detailed, showcasing the compound's role in facilitating complex reactions that yield bicyclic structures. This application is crucial in the development of new synthetic methodologies for constructing complex organic molecules (Kim et al., 2003).

Drug Design and Pharmacological Potential

Exploration of the amine terminus in a novel series of 1,2,4-triazolo-3-yl-azabicyclo[3.1.0]hexanes as selective dopamine D3 receptor antagonists : This work exemplifies the application of bicyclic structures in drug design, focusing on the development of selective dopamine D3 receptor antagonists. The study underscores the significance of the bicyclic core in modulating receptor affinity and selectivity, important for designing drugs targeting the central nervous system (Micheli et al., 2010).

properties

IUPAC Name

3-(3-bicyclo[3.1.0]hexanyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGCHZGOQMRWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)C3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 2
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 3
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 4
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 5
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine
Reactant of Route 6
3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine

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